
1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural and Molecular Studies
Research on related diazinane compounds highlights their structural characteristics and potential for forming intermolecular interactions. For example, a study by Gohain, Muller, and Bezuidenhoudt (2011) on a similar compound, "5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione", detailed the molecular structure, revealing minimal dihedral angles between diazinane and benzene rings, indicating a near-planar configuration. This structure facilitated π–π interactions leading to the formation of centrosymmetric dimers, suggesting potential applications in materials science and molecular engineering (Gohain, Muller, & Bezuidenhoudt, 2011).
Synthetic Applications
The study of diazinane derivatives also extends to their reactivity and potential in synthesizing new chemical entities. Abe et al. (2000) explored the intramolecular and intermolecular reactivity of localized singlet diradicals in diazene derivatives, leading to the formation of unique compounds through photodenitrogenation. Such research demonstrates the utility of diazinane derivatives in synthetic chemistry, offering pathways to novel compounds with potential applications in pharmaceuticals and materials science (Abe et al., 2000).
Reactivity and Mechanistic Insights
The reactivity of diazinane derivatives under various conditions can provide valuable insights into their chemical behavior and potential applications. For instance, Loskutov, Konstantinova, and Fokin (1979) investigated the reaction of diazinane derivatives with methanol, revealing mechanisms that could be applied in the design of functional materials or in the synthesis of complex organic molecules (Loskutov, Konstantinova, & Fokin, 1979).
Mechanism of Action
Future Directions
The future directions for research on “1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione” would depend on the specific properties and potential applications of the compound. For similar compounds, research directions include exploring their use in biomedical applications, such as coatings for artificial organs , and in the development of new antibacterial agents .
Properties
IUPAC Name |
1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-13-3-2-9-6(11)4-5(10)8-7(9)12/h2-4H2,1H3,(H,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTVGDCQKVLWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



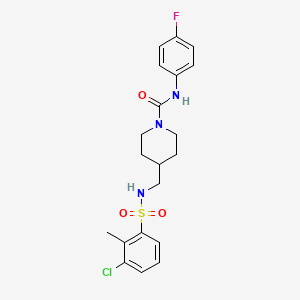
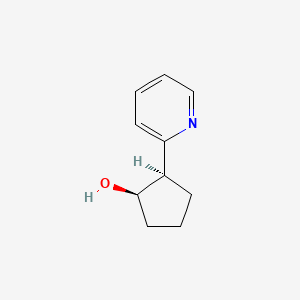

![1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2888498.png)
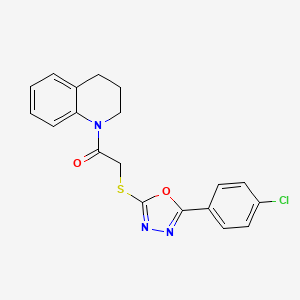

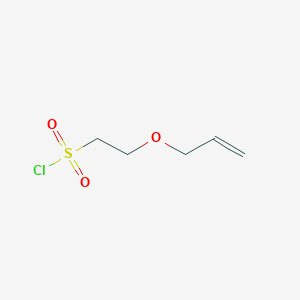
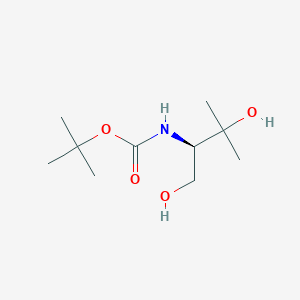
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B2888505.png)

